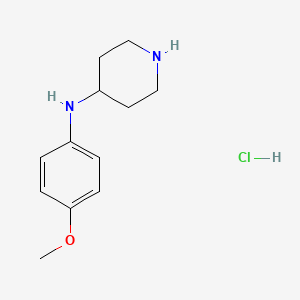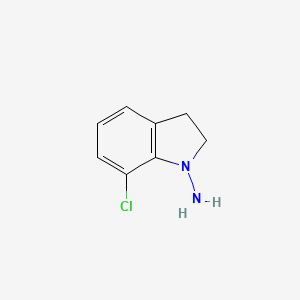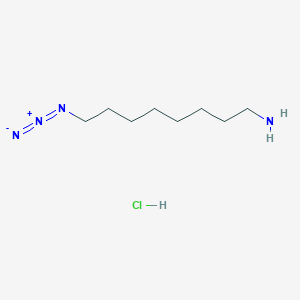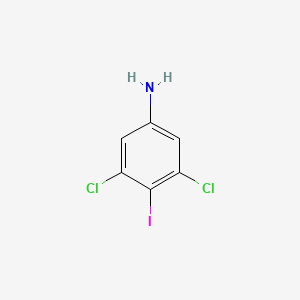
N-(4-methoxyphenyl)piperidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メトキシフェニル)ピペリジン-4-アミン塩酸塩は、分子式がC12H18N2O·HClである化学化合物です。これは、窒素原子を1つ含む6員環であるピペリジン誘導体であり、フェニル環にメトキシ基が結合しています。この化合物は、その潜在的な生物活性と合成化学における用途により、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
4-メトキシフェニル)ピペリジン-4-アミン塩酸塩の合成には、通常、次の手順が伴います。
ピペリジン環の形成: ピペリジン環は、ピリジンの水素化または適切な前駆体を含む環化反応によって合成できます。
メトキシ基の導入: メトキシ基は、親電子求核置換によって導入され、フェニル環にメトキシ基が添加されます。
アミン官能化: アミン基は、還元アミノ化または他のアミノ化反応によって導入されます。
塩酸塩の形成: 最後のステップでは、塩酸と反応させることによって遊離塩基を塩酸塩に変換します。
工業生産方法
4-メトキシフェニル)ピペリジン-4-アミン塩酸塩の工業生産方法では、通常、大規模生産のために上記の合成経路を最適化します。これには、収率の高い反応、効率的な精製技術、費用対効果の高い試薬の使用が含まれます。連続フロー化学および自動合成プラットフォームも、生産効率とスケーラビリティを向上させるために使用できます。
化学反応の分析
反応の種類
4-メトキシフェニル)ピペリジン-4-アミン塩酸塩は、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。
酸化: この化合物は、対応するN-オキシドまたは他の酸化誘導体を形成するために酸化できます。
還元: 還元反応は、この化合物を、2級または3級アミンなどの還元型に変換できます。
置換: フェニル環のメトキシ基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤が頻繁に使用されます。
置換: メトキシドナトリウム、tert-ブトキシドカリウム、さまざまなハロゲン化剤などの試薬が、置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はN-オキシドをもたらす可能性がありますが、還元は2級アミンを生み出す可能性があります。置換反応は、さまざまな官能基を導入して、さまざまな誘導体をもたらす可能性があります。
科学的研究の応用
4-メトキシフェニル)ピペリジン-4-アミン塩酸塩は、いくつかの科学研究における応用があります。
化学: これは、複雑な有機分子や医薬品の合成における中間体として使用されます。
生物学: この化合物は、さまざまな受容体や酵素との相互作用を含む、その潜在的な生物活性が研究されています。
医学: 神経疾患の新しい薬物の開発など、その潜在的な治療的用途が研究されています。
産業: これは、ファインケミカルの製造に使用され、化学製造における構成要素として使用されます。
作用機序
4-メトキシフェニル)ピペリジン-4-アミン塩酸塩の作用機序には、受容体、酵素、イオンチャネルなどの分子標的との相互作用が含まれます。メトキシ基とピペリジン環は、これらの標的への結合において重要な役割を果たし、その活性を影響を与え、さまざまな生物学的効果をもたらします。正確な経路と分子相互作用は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
N-フェニルピペリジン-4-アミン塩酸塩: メトキシ基がなく、化学的および生物学的特性が異なります。
N-(3-メトキシフェニル)ピペリジン-4-アミン塩酸塩: メトキシ基の位置が異なり、反応性と相互作用に影響を与えます。
4-アニリノピペリジン塩酸塩: 類似の構造ですが、メトキシフェニル基ではなくアニリン基があります。
独自性
4-メトキシフェニル)ピペリジン-4-アミン塩酸塩は、フェニル環のパラ位にメトキシ基が存在するため、ユニークです。
特性
CAS番号 |
1951439-07-8 |
|---|---|
分子式 |
C12H19ClN2O |
分子量 |
242.74 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11;/h2-5,11,13-14H,6-9H2,1H3;1H |
InChIキー |
UOFKSSBRVZNSET-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)



![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)


![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)
